Scientific Field: Medicinal Chemistry.
Application Summary: Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties.
Methods of Application: The synthesis of imidazole-containing compounds involves various synthetic routes, including the reaction of glyoxal and ammonia.
Scientific Field: Organic Chemistry.
Methods of Application: The synthesis involves the Sandmeyer reaction of differently C-2 substituted N - (prop-2-yn-1-ylamino)pyridines.
Results or Outcomes: This method provides an efficient way to synthesize ( E )- exo -halomethylene bicyclic pyridones bearing the imidazo [1,2- a ]pyridine heterocyclic ring system.
Application Summary: Propargylamine is used in the synthesis of a chiral, fluorescent macrocycle.
Methods of Application: The synthesis involves 1,3-dipolar cycloaddition of propargyl amides of carbohydrate-linked amino acids and 9,10-bis (azidomethyl)anthracene.
Results or Outcomes: The result is a chiral, fluorescent macrocycle.
2-[(Prop-2-yn-1-yl)amino]acetic acid hydrochloride is a chemical compound with the molecular formula CHClNO and a molecular weight of approximately 149.58 g/mol. This compound is characterized by its unique structure, which includes an amino group attached to an acetic acid moiety, along with a prop-2-yn-1-yl substituent. It exists as a hydrochloride salt, which enhances its solubility in aqueous solutions, making it suitable for various biological and chemical applications .
The chemical reactivity of 2-[(Prop-2-yn-1-yl)amino]acetic acid hydrochloride can be attributed to the presence of both the amino and carboxylic acid functional groups. Key reactions include:
These reactions make it a versatile intermediate in organic synthesis and medicinal chemistry .
Research indicates that 2-[(Prop-2-yn-1-yl)amino]acetic acid hydrochloride exhibits potential antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting its utility in developing broad-spectrum antimicrobial agents. Additionally, its structural features may contribute to interactions with biological targets, enhancing its pharmacological profile .
Several methods have been developed for synthesizing 2-[(Prop-2-yn-1-yl)amino]acetic acid hydrochloride:
These synthetic routes are crucial for producing this compound in sufficient quantities for research and application .
The applications of 2-[(Prop-2-yn-1-yl)amino]acetic acid hydrochloride span several fields:
The versatility of this compound allows it to be integrated into various research areas .
Interaction studies have revealed that 2-[(Prop-2-yn-1-yl)amino]acetic acid hydrochloride can interact with multiple biological targets. These interactions are primarily mediated through hydrogen bonding and hydrophobic interactions facilitated by its functional groups. Research has shown promising results in terms of binding affinity with certain enzymes and receptors, indicating potential therapeutic applications .
Several compounds exhibit structural similarities to 2-[(Prop-2-yn-1-yl)amino]acetic acid hydrochloride. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 2-Aminobutyric Acid | Similar amino and carboxylic acid groups | Naturally occurring neurotransmitter |
| 3-(Aminomethyl)phenylboronic Acid | Contains boronic acid functionality | Used in medicinal chemistry for drug development |
| 3-(Propylamino)propanoic Acid | Similar backbone structure | Potential use in metabolic studies |
Uniqueness: The presence of the propynyl substituent distinguishes 2-[(Prop-2-yn-1-yl)amino]acetic acid hydrochloride from other compounds, imparting unique reactivity and biological activity that is not found in simpler amino acids or derivatives .
| Enzyme | Inhibitor | Inhibition Type | Target Site | References |
|---|---|---|---|---|
| Cystathionine γ-lyase (Human) | Propargylglycine | Mechanism-based covalent | PLP cofactor | [2] [7] [10] |
| Cystathionine γ-lyase (T. gondii) | Propargylglycine | Mechanism-based covalent | PLP cofactor | [11] [12] [13] |
| Proline dehydrogenase (Human PRODH) | N-propargylglycine | Mechanism-based covalent | FAD N5 atom | [1] [5] [14] |
| Proline dehydrogenase (T. thermophilus) | N-propargylglycine | Mechanism-based covalent | FAD N5 atom + Lys99 | [3] [4] |
| D-amino acid oxidase | D-propargylglycine | Mechanism-based covalent | Flavin cofactor | [6] [8] |
| L-amino acid oxidase (Snake venom) | L-propargylglycine | Mechanism-based covalent | His239 | [15] [9] |
The kinetic characteristics of propargylglycine inhibition follow classical suicide inhibitor patterns, with time-dependent inactivation exhibiting pseudo-first-order kinetics [2] [3]. The stoichiometry typically involves incorporation of one inhibitor molecule per enzyme subunit, leading to greater than 97% activity loss [6] [16]. Protection studies using competitive substrates confirm that inactivation occurs specifically at the substrate binding site [9] [16].
Cystathionine γ-lyase represents the primary target for propargylglycine-mediated hydrogen sulfide modulation [2] [7]. This pyridoxal-5'-phosphate dependent enzyme catalyzes multiple reactions contributing to H2S biogenesis, including α,β-elimination of cysteine, α,γ-elimination of homocysteine, and γ-replacement reactions [17] [18]. Propargylglycine specifically disrupts these pathways through covalent modification of the PLP cofactor [7] [10].
The inhibition mechanism involves formation of a Schiff base between propargylglycine and PLP, followed by oxidative activation generating reactive intermediates [11] [12]. These intermediates undergo nucleophilic attack by active site residues, resulting in permanent enzyme modification [2] [13]. Crystallographic studies reveal that propargylglycine binds within the catalytic cavity, forming interactions that mimic natural substrate recognition [12] [13].
Table 2: Cystathionine γ-Lyase H2S Modulation
| Substrate | Reaction Type | Products | H2S Contribution (%) | Ki Values (μM) | References |
|---|---|---|---|---|---|
| L-cysteine | α,β-elimination | H2S + pyruvate + NH3 | ~70 | 180 ± 15 (CPC inhibition) | [2] [7] [17] |
| L-homocysteine | α,γ-elimination | H2S + α-ketobutyrate + NH3 | ~30 (increasing with hyperhomocysteinemia) | Not determined | [17] |
| Cystathionine | γ-elimination | Cysteine + α-ketobutyrate + NH3 | Indirect via cysteine production | 50 ± 3 (CPC inhibition) | [2] [7] |
Under physiological conditions, cysteine desulfhydration accounts for approximately 70% of H2S generation [17]. However, during hyperhomocysteinemic states, the relative contribution of homocysteine-derived H2S increases substantially, with α,γ-elimination and γ-replacement reactions potentially accounting for up to 90% of total H2S production at severely elevated homocysteine concentrations [17]. Propargylglycine effectively blocks all these pathways, providing a comprehensive tool for H2S research [10] [19].
The specificity of propargylglycine for cystathionine γ-lyase over other H2S-producing enzymes makes it particularly valuable for dissecting CSE-specific contributions to cellular H2S pools [2] [10]. Alternative inhibitors such as S-3-carboxypropyl-L-cysteine exhibit different selectivity profiles, sparing cystathionine β-synthase and mercaptopyruvate sulfurtransferase while specifically targeting CSE [2] [7].
Propargylglycine derivatives have emerged as powerful tools for metabolic labeling applications, exploiting their unique alkyne functionality for bioorthogonal chemistry [20] [21]. The terminal alkyne group serves as a versatile chemical handle for subsequent conjugation reactions, enabling selective detection and visualization of labeled biomolecules [22] [23].
Cell-selective metabolic labeling represents a particularly innovative application, utilizing engineered methionyl-tRNA synthetase variants capable of activating propargylglycine [20] [21]. These engineered systems enable incorporation of propargylglycine into proteins within specific bacterial strains while excluding wild-type cells [21]. The approach facilitates strain-specific labeling in mixed bacterial cultures, providing unprecedented tools for microbial ecology research [20].
Table 3: Metabolic Labeling Strategies
| Application | Method | Detection | Advantages | References |
|---|---|---|---|---|
| Bacterial cell-selective labeling | Propargylglycine + engineered MetRS | Cy5-azide fluorescence | Strain-specific labeling | [20] [21] |
| Peptidoglycan visualization | D-propargylglycine incorporation | Click chemistry conjugation | Live bacteria visualization | [24] [25] |
| Gut microbiota imaging | D-propargylglycine + NIR-II dye | Near-infrared fluorescence | Deep tissue penetration | [22] [23] |
| Protein metabolic labeling | Propargylglycine click chemistry | Azide-functionalized probes | High specificity conjugation | [20] |
Peptidoglycan labeling applications utilize D-propargylglycine incorporation into bacterial cell wall biosynthesis pathways [24] [25]. This approach enables real-time visualization of peptidoglycan synthesis and modification during bacterial growth and division [25]. The method proves particularly valuable for studying antibiotic resistance mechanisms and cell wall remodeling processes [24].
In vivo gut microbiota imaging represents a cutting-edge application combining D-propargylglycine labeling with near-infrared fluorescence detection [22] [23]. Following oral administration and subsequent click reaction with azide-containing NIR-II dyes, gut bacteria become strongly labeled with fluorescence detectable through deep tissue imaging [23]. This methodology provides the first protocol for facile in vivo visualization of gut microbiota within intact animals [22] [23].
Crystallographic investigations have provided detailed molecular insights into propargylglycine-enzyme interactions, revealing the structural basis for mechanism-based inhibition [1] [7] [11]. High-resolution structures demonstrate how propargylglycine mimics natural substrates while positioning reactive groups for covalent modification [12] [13] [4].
Human cystathionine γ-lyase structures complexed with inhibitor-derived intermediates reveal the precise architecture of the inhibited active site [2] [7]. The 2.5 Å resolution structure of human CSE with S-3-carboxypropyl-L-cysteine-derived aminoacrylate intermediate provides a structural framework for understanding inhibitory mechanisms [7]. These studies demonstrate how inhibitor binding induces conformational changes that stabilize the modified enzyme state [2].
Table 4: Crystallographic Studies
| Enzyme | PDB ID | Resolution (Å) | Inhibitor Complex | Key Findings | References |
|---|---|---|---|---|---|
| Human cystathionine γ-lyase | 6NBA | 2.5 | CPC-derived aminoacrylate | Structural basis for CPC inhibition | [2] [7] |
| T. gondii cystathionine γ-lyase | 8BIS, 8BIZ | Not specified | DL-propargylglycine, cysteine | Inhibitor binding mechanisms | [11] [12] [13] |
| E. coli cystathionine γ-synthase | 1CS1 | 1.5 | None (native structure) | Active site architecture | [26] [27] [28] |
| Yeast cystathionine γ-lyase | Not specified | 2.6 | Various substrates | Substrate specificity determinants | [29] [30] |
| T. thermophilus proline dehydrogenase | 2EKG | 1.9 | N-propargylglycine inactivated | Covalent modification pathway | [3] [4] |
Toxoplasma gondii cystathionine γ-lyase structures reveal specific binding modes for both DL-propargylglycine and cysteine within the catalytic cavity [11] [12]. These studies elucidate the inhibitory behavior and binding specificity that underlies the differential susceptibility of various CGL enzymes to propargylglycine [12] [13]. The structures demonstrate how propargylglycine forms a Schiff base with PLP while positioning the alkyne group for subsequent reaction [11].
Proline dehydrogenase crystallographic studies provide the first structural evidence for irreversible inactivation by N-propargylglycine [3] [4]. The 1.9 Å resolution structure of Thermus thermophilus proline dehydrogenase shows N5 of the flavin cofactor covalently connected to Lys99 via a three-carbon linkage [4]. This represents direct structural proof of the covalent modification mechanism proposed from biochemical studies [3].
The butterfly angle of 25 degrees observed in the isoalloxazine ring suggests flavin reduction accompanies covalent modification [4]. Two potential mechanisms can account for these observations, both involving initial oxidation of N-propargylglycine to N-propargyliminoglycine followed by nucleophilic attack and Schiff base formation [3] [4].
Propargylglycine exhibits potent mechanism-based inhibition of proline dehydrogenase, a flavoenzyme that catalyzes the first step of proline catabolism [1] [5]. N-propargylglycine represents the first and best characterized covalent inactivator of PRODH, consisting of a glycine recognition module that directs the compound to the active site and an alkyne warhead that undergoes oxidative activation [1] [14].
The inactivation mechanism involves initial substrate recognition followed by oxidative conversion to reactive intermediates [5] [31]. Crystal structures of PRODH complexed with unreactive analogs demonstrate how the recognition module mimics substrate proline through ion pair formation with conserved arginine and lysine residues [1] [14]. The carbon atom adjacent to the alkyne warhead achieves optimal positioning for hydride transfer to FAD, providing structural basis for the initial bond-breaking step [1].
Inactivation kinetics occur on a timescale of minutes, with covalent modification of the FAD N5 atom resulting in stabilization of a highly open active site configuration [31]. This contrasts with other PRODH inhibitors like T2C, which exhibit much slower inactivation kinetics and maintain closed active site conformations [31]. The structural distortion induced by N-propargylglycine inactivation may serve as a trigger for mitochondrial unfolded protein response activation [31].
Amino acid oxidase interactions demonstrate the broad specificity of propargylglycine derivatives for flavin-dependent enzymes [6] [8]. D-amino acid oxidase undergoes dynamic affinity labeling upon catalysis of D-propargylglycine, resulting in conversion to multiple catalytically distinct species [6]. The modified enzymes exhibit altered substrate preferences, with marked preference for hydrophobic amino acids [6].
L-amino acid oxidase from snake venom experiences suicide inactivation through covalent modification at His239 during L-propargylglycine catalysis [15] [9]. Protection against inactivation by L-phenylalanine indicates modification occurs specifically at the substrate binding site [9]. This represents a distinct mechanism from FAD modification observed in other flavoenzymes [15].
The complementary nature of D- and L-propargylglycine as suicide substrates for their respective amino acid oxidases provides valuable tools for studying these enzyme systems [32]. The stereochemical specificity ensures selective targeting of individual enzymes within complex biological systems [6] [9].
Propargylglycine serves as an essential tool for creating experimental cystathioninuria models, enabling researchers to study the consequences of cystathionine γ-lyase deficiency [33] [34]. These models provide crucial insights into sulfur amino acid metabolism and the physiological roles of the transsulfuration pathway [35] [36].
Cystathionine γ-lyase knockout mice represent the primary animal model for studying cystathioninuria [34] [35]. These mice exhibit cystathioninemia and homocysteinemia, recapitulating key biochemical features of human cystathioninuria [36]. Propargylglycine treatment of these animals provides a means to further reduce residual CSE activity and study complete pathway blockade [33].
Table 5: Experimental Cystathioninuria Models
| Model System | Phenotype | Biochemical Changes | PPG Response | Clinical Relevance | References |
|---|---|---|---|---|---|
| Cth knockout mice | Cystathioninemia/homocysteinemia | Elevated cystathionine, mild hypertension | Further CSE inhibition | Preeclampsia-like features | [34] [35] [36] |
| Human patients | Cystathioninuria without pathology | Marked cystathionine elevation | Variable responses to vitamin B6 | Benign biochemical anomaly | [34] |
| Cell culture models | Altered amino acid metabolism | Disrupted transsulfuration pathway | Complete pathway blockade | Metabolic research tool | [33] |
Female Cth knockout mice develop preeclampsia-like features including mild hypertension and proteinuria during pregnancy [36]. These animals also exhibit partial lactation failure due to defective milk ejection, despite normal oxytocin levels and receptor expression [36]. The impaired contraction responses of mammary gland myoepithelial cells to oxytocin suggest elevated homocysteine or other factors interfere with oxytocin signaling [36].
Renal function studies in Cth knockout mice reveal mild proteinuria and glycosuria, indicating dysfunction in glomerular filtration and tubular reabsorption [35]. Microscopic analysis identifies characteristic cystathionine crystals in urine sediments, confirming the biochemical defect [35]. These findings demonstrate the systemic consequences of cystathionine γ-lyase deficiency beyond simple amino acid accumulation [35].
Human cystathioninuria patients provide validation for animal model findings [34]. Clinical studies reveal marked cystathionine elevation in plasma and urine, with some patients responding to vitamin B6 supplementation [34]. The identification of novel mutations including large deletions and missense changes expands understanding of the genetic basis for CSE deficiency [34].
Cell culture models utilizing propargylglycine treatment offer controlled experimental systems for studying transsulfuration pathway disruption [33]. These models enable detailed analysis of metabolic consequences, including altered glutathione synthesis and amino acid metabolism [33] [37]. The ability to achieve complete pathway blockade makes these systems valuable for mechanistic studies [37].